5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
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Description
5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H20ClN3O2 and its molecular weight is 429.9. The purity is usually 95%.
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Biological Activity
5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a pyrazoloquinoline core with substituents that may influence its biological activity. The presence of a chlorophenyl group and dimethoxyphenyl group suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that quinoline derivatives, including pyrazolo[4,3-c]quinolines, exhibit significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of related compounds, showing promising results against various pathogens. The compound's structure may enhance its ability to disrupt microbial cell functions, possibly through interference with nucleic acid synthesis or membrane integrity .
Anti-inflammatory Effects
In vitro studies have demonstrated that certain pyrazolo[4,3-c]quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This suggests their potential as anti-inflammatory agents. The mechanism appears to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial properties. In related studies, compounds similar to this compound were evaluated against Plasmodium falciparum, revealing IC50 values ranging from 0.014 to 5.87 µg/mL. These findings suggest that modifications to the quinoline structure can enhance antimalarial efficacy .
Case Studies
- Antibacterial Evaluation : A series of pyrazoloquinoline derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Results showed that specific substitutions on the quinoline ring significantly increased activity.
- Anti-inflammatory Mechanism : In a study examining the anti-inflammatory effects of related compounds, it was found that certain derivatives could reduce LPS-induced inflammation in macrophages by inhibiting key inflammatory mediators.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorophenyl Group : Enhances lipophilicity and may facilitate cellular uptake.
- Dimethoxy Substituents : Potentially increase binding affinity to biological targets through hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2/c1-30-22-12-9-17(13-23(22)31-2)24-20-15-29(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)28-27-24/h3-13,15H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACDGIJRKMJQEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.